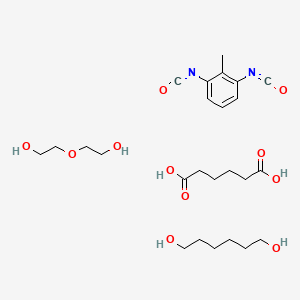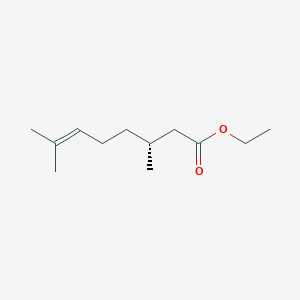
13,21-Dimethyltritetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,21-Dimethyltritetracontane is a long-chain hydrocarbon with the molecular formula C45H92. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its high molecular weight and unique structural properties, which make it an interesting subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,21-Dimethyltritetracontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of long-chain alkenes, followed by methylation at specific positions. The reaction conditions often require high temperatures and pressures, along with the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, where long-chain hydrocarbons are isolated and subsequently modified through chemical reactions. This process ensures the large-scale availability of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 13,21-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, further reduction can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like nickel (Ni) or platinum (Pt) in the presence of hydrogen gas (H2).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
13,21-Dimethyltritetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and lipid interactions.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products .
Mécanisme D'action
The mechanism of action of 13,21-Dimethyltritetracontane involves its interaction with lipid membranes and hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparaison Avec Des Composés Similaires
Tritetracontane (C43H88): A similar long-chain hydrocarbon with two fewer carbon atoms.
Docosanoic acid (C22H44O2): A long-chain fatty acid with a carboxyl group at one end.
Hexatriacontane (C36H74): Another long-chain alkane with a shorter carbon chain
Uniqueness: 13,21-Dimethyltritetracontane is unique due to its specific methylation at the 13th and 21st positions, which can influence its physical and chemical properties. This structural feature distinguishes it from other long-chain hydrocarbons and can affect its behavior in various applications .
Propriétés
Numéro CAS |
65820-65-7 |
|---|---|
Formule moléculaire |
C45H92 |
Poids moléculaire |
633.2 g/mol |
Nom IUPAC |
13,21-dimethyltritetracontane |
InChI |
InChI=1S/C45H92/c1-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-33-37-41-45(4)43-39-35-31-34-38-42-44(3)40-36-32-29-27-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |
Clé InChI |
ZJDDHDSKALVGRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)


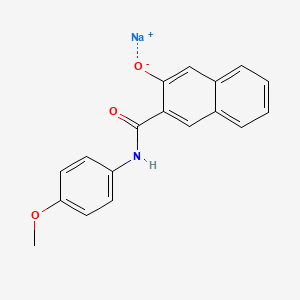
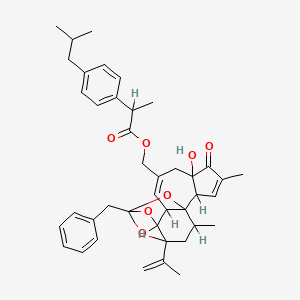

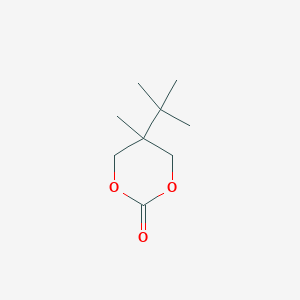
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
